molecular formula C9H8N2O3S B1452643 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 1096966-40-3

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No. B1452643
M. Wt: 224.24 g/mol
InChI Key: ZTTZZANBKIRNFC-UHFFFAOYSA-N
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Description

Thieno[3,4-d]pyrimidin-4(3H)-thione is a compound that has been studied for its potential as a photosensitizer for cancer cells . It is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . Thieno[2,3-d]pyrimidin-4(3H)one is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves the thionation of nucleobases . For thieno[2,3-d]pyrimidin-4(3H)one, specific synthesis methods are not available in the retrieved data.


Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent . Specific chemical reactions for thieno[2,3-d]pyrimidin-4(3H)one are not available in the retrieved data.


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4(3H)one is described as a brown solid . Specific physical and chemical properties for thieno[3,4-d]pyrimidin-4(3H)-thione are not available in the retrieved data.

Scientific Research Applications

Synthetic Pathways and Derivatives

The compound 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid and its derivatives serve as versatile synthons in the synthesis of various thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These pathways involve reactions under specific conditions to yield compounds with potential applications in medicinal chemistry and materials science. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones, illustrating the compound's role in generating structurally diverse molecules (El-Meligie et al., 2020).

Pharmacological Potential

A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, related to 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid, have been synthesized and evaluated for their inhibitory activity against human protein kinase CK2. This research highlights the pharmacological relevance of such compounds, with specific derivatives showing considerable selectivity and potency as kinase inhibitors, underscoring their potential for therapeutic applications (Golub et al., 2011).

Anticancer Activity

Derivatives of 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid have been investigated for their antiproliferative activity against various cancer cell lines. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative, has shown promising anticancer activity through marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. These findings indicate the compound's utility in the design and development of new anticancer agents (Huang et al., 2020).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity and photophysical properties of oxo-substituted pyrimidines, closely related to 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid, have been extensively studied. These investigations provide valuable insights into the mechanisms underlying their reactions with nitrating agents, photostability, and the formation of photoproducts, contributing to a deeper understanding of their behavior under various conditions and their potential applications in chemical synthesis and drug development (Vos et al., 2022).

Future Directions

Thieno[3,4-d]pyrimidin-4(3H)-thione is seen as a promising thiobase photosensitizer, paving the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives . Future directions for thieno[2,3-d]pyrimidin-4(3H)one are not available in the retrieved data.

properties

IUPAC Name

3-(4-oxothieno[3,2-d]pyrimidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-7(13)1-3-11-5-10-6-2-4-15-8(6)9(11)14/h2,4-5H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZZANBKIRNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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